molecular formula C17H13FN2O2S B12058628 2-(5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone

2-(5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone

Cat. No.: B12058628
M. Wt: 328.4 g/mol
InChI Key: USINYISMQPHHAS-UHFFFAOYSA-N
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Description

2-(5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features a benzyl group, a thioxo group, and a fluorophenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carbon disulfide under basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone depends on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(5-benzyl-1,3,4-oxadiazol-2-yl)-1-(4-fluorophenyl)ethanone: Lacks the thioxo group.

    2-(5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-phenylethanone: Lacks the fluorine atom.

Uniqueness

The presence of both the thioxo group and the fluorophenyl group in 2-(5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-fluorophenyl)ethanone makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-(5-benzyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H13FN2O2S/c18-14-8-6-13(7-9-14)15(21)11-20-17(23)22-16(19-20)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

USINYISMQPHHAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C(=S)O2)CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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